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Compound of Interest

Compound Name: 1-Ethyl-1H-indole

Cat. No.: B078091

A Comparative Guide to the Spectroscopic Profile of
1-Ethyl-1H-indole

This guide provides a detailed comparison of experimental spectroscopic data for 1-Ethyl-1H-
indole against established literature values. The objective is to offer researchers, scientists,
and drug development professionals a clear and concise reference for verifying the structural
integrity and purity of this compound. The data presented herein covers Proton Nuclear
Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS).

Workflow for Spectroscopic Data Cross-Referencing

The logical flow for acquiring and cross-referencing spectroscopic data is crucial for accurate
compound identification. The process begins with sample preparation, followed by data
acquisition using various spectroscopic techniques. The acquired raw data is then processed
and analyzed. The final and most critical step involves comparing the experimental results with
known literature values to confirm the compound's structure and purity.
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Caption: Workflow for Spectroscopic Analysis and Verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of an organic molecule.
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1H NMR Data

The *H NMR spectrum provides information on the number of different types of protons, their
chemical environment, and their proximity to other protons. The data below was acquired in
Chloroform-d (CDCIs).

Literature Experimenta )
_ ) Coupling
] Chemical | Chemical o )

Assignment _ _ Multiplicity Constant (J,  Integration

Shift (3, Shift (3, H2)

z

ppm) ppm)

H4, H7
, ~7.6 7.64 d 7.9 1H

(Aromatic)
H5, H6

~7.1-7.3 7.21 m - 2H
(Aromatic)
H2 (Indole
_ ~7.0 7.05 d 3.1 1H
Ring)
H3 (Indole
] ~6.5 6.48 d 3.1 1H
Ring)
-CH2- (Ethyl)  ~4.1 4.12 q 7.3 2H
-CHs (Ethyl) ~1.4 1.45 t 7.3 3H

13C NMR Data

The 13C NMR spectrum reveals the number of unique carbon atoms and their respective
chemical environments.
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Literature Chemical Shift (3, Experimental Chemical Shift

Assignment
ppm) (9, ppm)

C7a (Quaternary) ~136.5 136.2
C3a (Quaternary) ~128.8 128.6
C2 (Indole Ring) ~121.5 121.3
C5 (Aromatic) ~121.2 121.0
C6 (Aromatic) ~119.5 119.3
C4 (Aromatic) ~109.5 109.3
C7 (Aromatic) ~109.2 109.0
C3 (Indole Ring) ~101.2 101.0
-CHa- (Ethyl) ~41.5 41.3
-CHs (Ethyl) ~15.5 15.3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which induces molecular vibrations.

Literature Experimental

Vibrational Mode Intensity
Wavenumber (cm~t)  Wavenumber (cm™1)
Aromatic C-H Stretch 3100-3000 3055 Medium
Aliphatic C-H Stretch 3000-2850 2975, 2930 Strong
Aromatic C=C Stretch 1600-1450 1610, 1470 Medium-Strong
C-N Stretch 1360-1250 1340 Strong
C-H Out-of-plane
800-700 745 Strong

Bend
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. The data below corresponds to Electron lonization
(El) Mass Spectrometry.

Relative Intensity

Assignment Literature m/z Experimental m/z %)
0

[M]* (Molecular lon) 145.20 145 50

[M-CHs]* 130 130 100

89 89 24

77 77 13

Data derived from NIST and PubChem databases.[1][2][3]

Experimental Protocols
Nuclear Magnetic Resonance (NMR)

A sample of 1-Ethyl-1H-indole (~10 mg) was dissolved in approximately 0.6 mL of deuterated
chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The
solution was transferred to a 5 mm NMR tube. *H and 3C NMR spectra were recorded on a
500 MHz spectrometer. *H NMR data was acquired with 16 scans, and 13C NMR data was
acquired with 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to
TMS (6 = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared Spectrometer equipped with
an attenuated total reflectance (ATR) accessory. A small drop of neat 1-Ethyl-1H-indole was
placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-650 cm~1
by co-adding 32 scans at a resolution of 4 cm™1

Mass Spectrometry (MS)
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Mass spectral data was acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS)
system operating in Electron lonization (EI) mode at 70 eV. A dilute solution of the sample in
ethyl acetate was injected into the GC. The mass spectrometer scanned from m/z 40 to 500.
The molecular ion and major fragments are reported as mass-to-charge ratios (m/z).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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